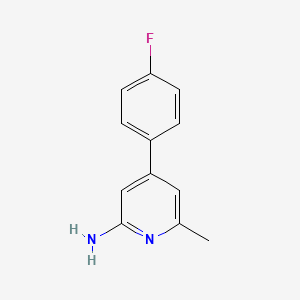

4-(4-Fluorophenyl)-6-methylpyridin-2-amine

Description

Contextualization of Pyridine (B92270) Derivatives in Modern Drug Discovery and Chemical Space

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govnih.gov Its derivatives are ubiquitous in pharmaceuticals, owing to the pyridine ring's ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions. nih.gov The nitrogen atom imparts polarity and can act as a hydrogen bond acceptor, which often improves the solubility and bioavailability of drug candidates. nih.gov

The versatility of the pyridine scaffold allows for extensive structural modifications, making it a highly sought-after template in drug design. nih.gov This adaptability has led to the development of a vast number of FDA-approved drugs containing a pyridine or dihydropyridine (B1217469) core, which are used to treat a wide array of conditions, including cancer, HIV/AIDS, tuberculosis, hypertension, and Alzheimer's disease. nih.govresearchgate.net Consequently, pyridine derivatives occupy a significant and diverse portion of modern chemical space, serving as essential building blocks in the quest for new therapeutic agents. nih.govnih.gov Their prevalence underscores their importance as "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.

Strategic Importance of Fluorine Substitution in Pyridine-Based Medicinal Agents

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govcornell.edu The fluorine atom is small, with a van der Waals radius similar to that of a hydrogen atom, yet it is the most electronegative element. rsc.org This unique combination of properties allows it to profoundly influence a molecule's characteristics without significantly increasing its size. rsc.orgrsc.org

When substituted onto a pyridine ring or an associated moiety, fluorine can bring about several advantageous changes:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. rsc.org Strategically placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. cornell.edursc.org

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, leading to more favorable interactions with the target protein. It can participate in hydrogen bonds and other electrostatic interactions, enhancing the binding affinity of the ligand. nih.govcornell.edu

Membrane Permeability and Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. dntb.gov.ua This modulation of lipophilicity is a critical factor in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. dntb.gov.ua

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the pyridine nitrogen. rsc.org This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement. nih.govrsc.org

The strategic placement of fluorine has been instrumental in the development of numerous successful drugs, and its use in conjunction with pyridine scaffolds continues to be a fruitful area of research. nih.govrsc.org

Overview of 2-Aminopyridine (B139424) Analogues in Therapeutic Research

The 2-aminopyridine moiety is a particularly significant pharmacophore within the broader class of pyridine derivatives. mdpi.com This structural motif is present in a wide range of biologically active compounds and approved drugs, demonstrating its value in therapeutic research. The presence of the amino group at the 2-position allows for key hydrogen bonding interactions (both as a donor and acceptor), which are often crucial for high-affinity binding to biological targets like enzyme active sites. mdpi.com

Derivatives of 2-aminopyridine have been shown to exhibit a remarkable spectrum of pharmacological activities, including:

Anticancer

Antiviral

Anti-inflammatory

Antimicrobial

Anticonvulsant

Analgesic

This broad activity profile stems from the ability of the 2-aminopyridine scaffold to interact with a variety of enzymes and receptors. mdpi.com A significant area of focus for this class of compounds is in the development of protein kinase inhibitors. nih.gov Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine core can effectively mimic the hinge-binding region of ATP, making it an excellent starting point for the design of potent and selective kinase inhibitors.

Rationale for Focused Research on 4-(4-Fluorophenyl)-6-methylpyridin-2-amine and its Derivatives

The specific structure of this compound is not a random assortment of chemical groups but rather a deliberate combination of motifs that are known to be effective in the context of kinase inhibition. The rationale for focusing research on this compound and its derivatives is built upon the established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related molecules.

Privileged Scaffold for Kinase Inhibition: The 2-aminopyridine core serves as the foundational scaffold. As mentioned, this moiety is well-established as a "hinge-binder" in the ATP-binding pocket of many protein kinases.

The 4-Aryl Substitution: The introduction of an aryl group at the 4-position is a common strategy to extend the molecule into other regions of the ATP-binding site, often leading to increased potency and selectivity. The choice of a 4-fluorophenyl group is particularly strategic. The phenyl ring can engage in hydrophobic and pi-stacking interactions, while the fluorine atom provides the benefits of enhanced metabolic stability and potentially improved binding affinity, as discussed in section 1.2.

The 6-Methyl Group: The methyl group at the 6-position can also contribute to binding affinity through hydrophobic interactions and can help to orient the molecule within the binding pocket. Furthermore, substitutions at this position can be used to fine-tune selectivity against different kinases.

Research on structurally similar 3,5-diaryl-2-aminopyridine derivatives has identified potent and selective inhibitors of kinases like ALK2, which is implicated in the rare genetic disease fibrodysplasia ossificans progressiva (FOP). nih.gov Studies on such analogues provide a strong rationale for investigating compounds like this compound. The systematic exploration of substitutions on the 2-aminopyridine scaffold allows medicinal chemists to develop highly specific inhibitors for a given kinase target. Therefore, focused research on this specific compound is driven by the high probability that it will serve as a potent and selective modulator of one or more protein kinases, making it a valuable lead compound for the development of new therapies for diseases such as cancer or inflammatory disorders.

Research Findings on Related 2-Aminopyridine Kinase Inhibitors

| Scaffold/Compound Class | Target Kinase(s) | Key Structural Features | Observed Activity | Reference |

| 3,5-Diaryl-2-aminopyridines | ALK2 (BMP type I receptor) | 2-aminopyridine core with aryl groups at C3 and C5. | Potent and selective inhibition of ALK2 activity in cell-based assays. | nih.gov |

| 4-(Pyrazol-3-yl)-pyridines | JNK3 | Pyridine core with a pyrazole (B372694) substituent. | Potent JNK3 inhibition with selectivity against p38 kinase. | nih.gov |

| 2-Amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines | RTKs (EGFR, PDGFR-β) | Fused pyrrolo[2,3-d]pyrimidine (a 2-aminopyrimidine (B69317) isostere) core. | Potent inhibition of receptor tyrosine kinases; cytotoxicity against cancer cells. | nih.govnih.gov |

| 4-Aryl-thiazole-2-amines | ROCK II | 2-aminothiazole core with a 4-aryl substituent. | Potent ROCK II inhibitory activity (IC50 as low as 20 nM). |

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-6-methylpyridin-2-amine |

InChI |

InChI=1S/C12H11FN2/c1-8-6-10(7-12(14)15-8)9-2-4-11(13)5-3-9/h2-7H,1H3,(H2,14,15) |

InChI Key |

KRVBKLZICFVYDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Analysis of 4 4 Fluorophenyl 6 Methylpyridin 2 Amine

High-Field Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide the primary framework for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

For 4-(4-Fluorophenyl)-6-methylpyridin-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) and fluorophenyl rings, as well as the methyl and amine groups. The protons on the 4-fluorophenyl ring typically appear as a pair of doublets (an AA'BB' system) due to symmetry and coupling to the fluorine atom. The two aromatic protons on the substituted pyridine ring would appear as distinct singlets or narrow doublets, and the methyl group as a sharp singlet. The amine protons often appear as a broad singlet.

The ¹³C NMR spectrum would display signals for all 12 carbon atoms. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a characteristic feature. The chemical shifts are influenced by the electronic effects of the substituents—the amino group, the methyl group, and the fluorophenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom No. | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | -NH₂ | 4.5-5.5 (br s, 2H) | - |

| 2 | Pyridine C2 | - | ~158.5 |

| 3 | Pyridine C3 | ~6.55 (s, 1H) | ~106.0 |

| 4 | Pyridine C4 | - | ~150.0 |

| 5 | Pyridine C5 | ~6.80 (s, 1H) | ~115.0 |

| 6 | Pyridine C6 | - | ~157.0 |

| 7 | -CH₃ | ~2.40 (s, 3H) | ~24.0 |

| 1' | Phenyl C1' | - | ~135.0 (d, ⁴JCF ≈ 3 Hz) |

| 2', 6' | Phenyl C2', C6' | ~7.50 (dd, J ≈ 8.8, 5.5 Hz, 2H) | ~128.5 (d, ³JCF ≈ 8 Hz) |

| 3', 5' | Phenyl C3', C5' | ~7.10 (t, J ≈ 8.8 Hz, 2H) | ~115.5 (d, ²JCF ≈ 21 Hz) |

| 4' | Phenyl C4' | - | ~162.5 (d, ¹JCF ≈ 245 Hz) |

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), br s (broad singlet), d (doublet), t (triplet), dd (doublet of doublets). J values represent coupling constants in Hz.

To confirm the assignments made from 1D NMR and to establish connectivity between different parts of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, COSY would confirm the coupling between the ortho and meta protons (H-2'/H-3' and H-6'/H-5') on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the chemical shifts of protonated carbons, for example, linking the ¹H signal at ~6.55 ppm to the C3 carbon and the signal at ~2.40 ppm to the methyl carbon (C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting the molecular fragments. Key expected correlations include:

From the methyl protons (H7) to the pyridine carbons C6 and C5.

From the pyridine proton H5 to carbons C3, C4, and C6.

From the phenyl protons H2'/H6' to the pyridine carbon C4, confirming the connection point between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding. It is useful for confirming stereochemistry and conformation. A key NOESY correlation would be expected between the pyridine proton H5 and the methyl protons (H7), confirming their spatial proximity on the ring.

Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov With a 100% natural abundance and a wide range of chemical shifts, ¹⁹F NMR provides a clean window to observe the fluorine's local environment. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. The signal would be coupled to the ortho (³JHF) and meta (⁴JHF) protons of the phenyl ring, likely resulting in a triplet of triplets pattern. The precise chemical shift can be sensitive to solvent and electronic effects transmitted from the aminopyridine ring. nih.gov

Expected ¹⁹F NMR Data:

Chemical Shift (δ): Approximately -113 to -116 ppm (relative to CFCl₃).

Multiplicity: Triplet of triplets.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental composition. For this compound (C₁₂H₁₁FN₂), the expected exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data

| Formula | Species | Calculated Exact Mass |

| C₁₂H₁₁FN₂ | [M+H]⁺ | 203.0985 |

An experimental value matching this calculated mass to three or four decimal places would provide unequivocal confirmation of the compound's elemental composition.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Key expected vibrational modes for this compound include:

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine and phenyl rings are expected in the 1400-1650 cm⁻¹ region. nih.gov

N-H Bending: The scissoring motion of the -NH₂ group typically appears around 1600-1640 cm⁻¹. core.ac.uk

C-F Stretching: A strong, characteristic band for the C-F bond is expected in the 1200-1250 cm⁻¹ region. irphouse.com

Aromatic C-H Bending: Out-of-plane bending for the 1,4-disubstituted (para) phenyl ring gives a strong band around 820-850 cm⁻¹. spectra-analysis.com

Table 3: Predicted Principal Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3450, ~3350 | N-H asymmetric & symmetric stretching | IR (strong), Raman (weak) |

| 3100-3000 | Aromatic C-H stretching | IR (medium), Raman (strong) |

| 2980-2850 | Methyl C-H stretching | IR (medium), Raman (strong) |

| ~1620 | N-H scissoring / C=C stretching | IR (strong), Raman (medium) |

| ~1590, ~1500 | Aromatic ring C=C stretching | IR (strong), Raman (strong) |

| ~1230 | C-F stretching | IR (very strong), Raman (weak) |

| ~840 | para-substituted ring C-H out-of-plane bending | IR (strong), Raman (weak) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Assembly Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govlibretexts.org Obtaining a suitable single crystal allows for the determination of exact bond lengths, bond angles, and torsional angles, providing a definitive structural snapshot.

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The dihedral angle between the planes of the pyridine and the 4-fluorophenyl rings would be precisely measured.

Bond Parameters: Accurate lengths of all bonds (C-N, C-C, C-F, etc.) and the angles between them.

Supramolecular Assembly: The analysis would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the amino group (-NH₂) would act as a hydrogen bond donor, while the pyridine ring nitrogen would act as a hydrogen bond acceptor. nih.gov This could lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in aminopyridine structures. benthamopen.comnih.gov

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~14.2 |

| β (°) | ~105 |

| Z (molecules/unit cell) | 4 |

| Key Dihedral Angle (Pyridine-Phenyl) | 25-45° |

| Key Hydrogen Bond (N-H···N) | Donor: -NH₂, Acceptor: Pyridine N |

Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

The purity of this compound is a critical parameter that underpins its use in further chemical synthesis or analytical applications. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the determination of its purity, offering high resolution, sensitivity, and accuracy. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for the analysis of moderately polar compounds like the subject amine.

The principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a typical choice for the stationary phase, providing a hydrophobic surface for interaction. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier, most commonly acetonitrile or methanol (B129727). The composition of the mobile phase is optimized to achieve adequate retention and sharp, symmetrical peaks for the main compound and any potential impurities.

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings and the pyridine nucleus in the molecule exhibit strong chromophoric properties. The selection of an appropriate detection wavelength, typically around the λmax of the compound (e.g., 254 nm), is crucial for achieving high sensitivity.

A typical HPLC method for the purity assessment of this compound would be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. This validation process assesses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Below are tables detailing a representative HPLC method and the validation summary for the purity assessment of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantitation (LOQ) | 0.06 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 1.5% |

| Specificity | The method is specific for the analyte in the presence of its potential impurities and degradation products. |

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl 6 Methylpyridin 2 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the ground-state geometry of 4-(4-fluorophenyl)-6-methylpyridin-2-amine and predicting its molecular properties. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the fluorophenyl ring. The energy gap and the spatial distribution of these orbitals provide insights into the molecule's reactivity and potential interaction with biological targets. scispace.com

Table 1: Calculated FMO Parameters for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: These values are representative and would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino group, indicating these as primary sites for electrophilic interactions. The fluorine atom, due to its high electronegativity, would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential, making them susceptible to nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing it in terms of localized Lewis-type structures (bonds and lone pairs). wisc.eduwisc.edu This method allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. mpg.de

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amino) | π(C-C) pyridine | 15.2 |

| LP(1) N(pyridine) | σ(C-C) pyridine | 5.8 |

| LP(3) F | σ*(C-C) phenyl | 2.1 |

Note: E(2) represents the stabilization energy due to electron delocalization. These are hypothetical values for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. polyu.edu.hk This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be employed to predict its binding mode within the active site of a specific biological target, such as an enzyme or a receptor. The simulation would generate various possible binding poses and score them based on their binding affinity. This information can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. frontiersin.org These simulations are essential for exploring the conformational landscape of a molecule and understanding the dynamics of ligand-receptor binding.

An MD simulation of this compound in complex with a target protein would reveal the stability of the binding pose predicted by molecular docking. It would also show how the ligand and protein adapt to each other's presence, providing insights into the flexibility of the active site and the dynamic nature of the binding interactions.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, these calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies, electronic transitions, and chemical shifts can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic properties. nih.gov

In Silico Methods for Predicting Biological Activity and Target Interactions

The primary in silico approaches include the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, evaluation of drug-likeness based on established rules, and the identification of potential macromolecular targets through similarity-based screening and molecular docking simulations. By analyzing the structural and electronic features of this compound, these methods provide a comprehensive profile of its likely behavior in a biological system.

Predicted Physicochemical and ADME Properties

The journey of a drug through the human body is governed by its ADME profile. Predictive models, such as those available on platforms like SwissADME, can estimate these properties based solely on the molecule's two-dimensional structure. semanticscholar.orgexpasy.orgnih.gov For this compound, these predictions suggest favorable characteristics for oral bioavailability.

The compound is predicted to have high gastrointestinal (GI) absorption and is not expected to be a substrate for P-glycoprotein (P-gp), a key efflux pump that can limit the bioavailability of many drugs. Furthermore, predictions indicate that it may be able to cross the blood-brain barrier (BBB), suggesting potential applications for central nervous system targets. In terms of metabolism, the compound is predicted to be an inhibitor of specific cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2C9, which is a critical consideration for potential drug-drug interactions.

Below is a table summarizing the key predicted physicochemical and pharmacokinetic properties.

Table 1: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C12H11FN2 | Chemical composition of the molecule. |

| Molecular Weight | 202.23 g/mol | Falls within the range for good oral bioavailability. |

| LogP (Consensus) | 2.35 | Indicates good lipophilicity for membrane permeation. |

| Water Solubility (LogS) | -3.10 | Predicted to be soluble in water. |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system. |

| P-gp Substrate | No | Not likely to be actively removed from cells by P-gp. |

| CYP1A2 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Yes | Potential for interaction with drugs metabolized by CYP2C9. |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |

Drug-Likeness and Medicinal Chemistry Evaluation

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using rule-based filters, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

This compound is predicted to be fully compliant with Lipinski's rules, indicating a high probability of good oral bioavailability. Further analysis for medicinal chemistry friendliness, which screens for problematic or promiscuous fragments (e.g., Pan-Assay Interference Compounds or PAINS), predicts that the molecule is free of such undesirable substructures.

Table 2: Predicted Drug-Likeness and Medicinal Chemistry Profile

| Filter/Rule | Status | Details |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Zero violations. |

| Ghose Filter | Compliant | Falls within the defined physicochemical ranges. |

| Veber Filter | Compliant | Good molecular flexibility and polar surface area. |

| Egan Filter | Compliant | Good balance of lipophilicity and polarity. |

| Bioavailability Score | 0.55 | Indicates a good probability of oral bioavailability. |

| PAINS Alert | 0 alerts | No known promiscuous fragments detected. |

| Lead-likeness | Compliant | Fits the criteria for a lead compound. |

Predicted Biological Targets

Identifying the potential protein targets of a small molecule is a cornerstone of understanding its mechanism of action. Target prediction algorithms, such as SwissTargetPrediction, operate on the principle of similarity: a novel molecule is likely to bind to the same proteins as known ligands with similar structures. nih.govnih.govbio.tools

For this compound, computational screening against databases of known bioactive ligands suggests a range of potential protein targets. The predictions indicate a high probability of interaction with several enzyme families, particularly kinases and proteases, as well as G-protein coupled receptors (GPCRs). Kinases are frequently implicated in cell signaling pathways related to cancer and inflammation, making them attractive therapeutic targets.

The table below lists the most probable protein targets predicted for the compound, categorized by their protein class.

Table 3: Top Predicted Protein Targets for this compound

| Target Class | Predicted Target | Probability* |

|---|---|---|

| Kinase | Serine/threonine-protein kinase PIM1 | High |

| Kinase | Cyclin-dependent kinase 2 (CDK2) | High |

| Enzyme | Nitric oxide synthase, inducible (iNOS) | High |

| GPCR | Dopamine D4 receptor | Moderate |

| Protease | Cathepsin S | Moderate |

| Enzyme | Carbonic anhydrase II | Moderate |

| Kinase | Vascular endothelial growth factor receptor 2 (VEGFR2) | Low |

| GPCR | 5-hydroxytryptamine receptor 2A (5-HT2A) | Low |

\Probability is a qualitative measure based on the combined 2D and 3D similarity scores to known ligands of the respective targets.*

These in silico predictions provide a foundational roadmap for the experimental investigation of this compound. They highlight its potential as an orally bioavailable drug candidate and suggest specific protein families, such as kinases, that are worthy of investigation in biological assays to confirm its therapeutic potential.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl 6 Methylpyridin 2 Amine and Analogues

Impact of Substituent Modifications on the Pyridine (B92270) Ring System

The pyridine ring serves as a central scaffold for 4-(4-Fluorophenyl)-6-methylpyridin-2-amine, and modifications to its substituents have a profound impact on the molecule's interaction with biological targets.

Chemical Transformations at the Pyridine 2-Amino Group

The 2-amino group is a key functional group, often acting as a hydrogen bond donor or a point for further chemical elaboration. While specific studies on this compound are limited, research on related 2-aminopyridine (B139424) series demonstrates that this group is crucial for activity. Transformations such as acylation to form amides or reaction with isocyanates to yield ureas can significantly alter the compound's electronic and steric properties. For instance, in a series of N-(6-methylpyridin-yl)-substituted aryl amides, the replacement of an alkyne linker with an amide group was explored to create novel metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. nih.gov While many structural variations to the amide template were not well-tolerated, some potent amides were discovered, indicating that the electronic nature and hydrogen-bonding capacity of the group replacing the amine are critical determinants of activity. nih.gov

In many heterocyclic inhibitors, the 2-amino group establishes critical hydrogen bonds with the target protein. Converting this amine to a secondary or tertiary amine, or to an amide, can modulate this interaction, either by reducing the hydrogen bond donating capacity or by introducing new interactions, thereby fine-tuning the binding affinity.

Influence of Alterations to the Methyl Group at Position 6

The methyl group at the C6 position of the pyridine ring plays a significant role in defining the molecule's interaction with its biological target, often by occupying a specific hydrophobic pocket.

In studies of 2-amino-4-methylpyridine (B118599) analogues designed as inhibitors for inducible nitric oxide synthase (iNOS), various substitutions at the 6-position were investigated. nih.govnih.gov The findings indicate that the size, shape, and electronics of the substituent at this position are critical for potent inhibition. For example, extending the alkyl chain or introducing functional groups can significantly impact potency.

Table 1: Impact of C6-Substituent Modification on iNOS Inhibition

| Compound | C6-Substituent | iNOS Inhibition Activity (IC₅₀, µM) |

|---|---|---|

| Analogue 1 | -CH₃ | > 100 |

| Analogue 2 | -CH₂CH₂F (9) | 12 |

| Analogue 3 | -CH₂CH₂CH₂F (18) | 12 |

| Analogue 4 | -CH₂CH₂CH₂CH₂F (20) | 12 |

Data synthesized from studies on 2-amino-4-methylpyridine analogues as iNOS inhibitors. nih.govnih.gov

These results suggest that a small, flexible, and moderately lipophilic chain containing a fluorine atom at the 6-position is well-tolerated and can enhance binding affinity, whereas bulkier or more rigid groups like a propenyl substituent may be detrimental to activity. nih.gov

Systematic Variations of the Aryl Group at Position 4 (e.g., Halogenation Patterns, Heteroaryl Substitution)

The 4-aryl substituent is a major determinant of the pharmacological profile, engaging in crucial interactions such as π-π stacking and hydrophobic contacts within the target's binding site. The nature and position of substituents on this aryl ring can modulate these interactions.

The presence of a 4-fluorophenyl group is a common feature in many biologically active compounds, where the fluorine atom can act as a weak hydrogen bond acceptor and enhance metabolic stability. Varying the halogenation pattern (e.g., moving the fluorine to the 2- or 3-position, or introducing other halogens like chlorine or bromine) can alter the electronic distribution and steric profile, thereby affecting binding affinity. In a series of pyridine derivatives targeting cholinesterases, the introduction of a halogen atom in the para position of the phenyl ring was shown to influence inhibitory activity. nih.gov

Table 2: Influence of 4-Aryl Group Variation on Biological Activity

| Core Structure | 4-Aryl Substituent (R) | Target | Effect on Activity |

|---|---|---|---|

| 2-amino-6-methylpyridine (B158447) | Phenyl | mGluR5 | Baseline activity |

| 2-amino-6-methylpyridine | 4-Fluorophenyl | Various | Often improves metabolic stability and binding |

| 2-amino-6-methylpyridine | 3,4,5-Trimethoxyphenyl | Cholinesterase | Reduced inhibition compared to unsubstituted phenyl nih.gov |

Role of Linker Length and Flexibility in Related Pyridine-Based Inhibitors

In more complex analogues derived from the this compound scaffold, where functional groups are connected via a linker, the length and flexibility of this linker are paramount. The linker's role is to optimally position the interacting moieties within the binding pocket without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. johnshopkins.eduresearchgate.netucla.edu

Studies on various fragment-based inhibitors have shown that both linker strain and flexibility can significantly impact binding affinity, even when the key binding fragments are perfectly positioned. johnshopkins.eduresearchgate.netucla.edu For dual-binding site inhibitors of cholinesterases, which feature two aromatic groups separated by an aliphatic linker, the length of the linker was found to be crucial. nih.gov Linkers with five or six methylene (B1212753) units were used to span the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, for POU domain transcription factors, a minimal linker length of 10 to 14 amino acids was required for effective DNA binding to a natural octamer site. embopress.org These examples underscore that linker optimization is a critical aspect of designing high-affinity inhibitors based on a pyridine scaffold. johnshopkins.eduresearchgate.net

Stereochemical Considerations and Enantiomeric Purity in Activity Modulation

While this compound itself is an achiral molecule, the introduction of chiral centers through modification of its substituents can lead to enantiomers with significantly different biological activities. If a substituent, for instance on the C6-methyl group or on a linker attached to the 2-amino group, creates a stereocenter, it is common for one enantiomer to exhibit much higher potency than the other. This stereoselectivity arises from the three-dimensional nature of the target's binding site, which will preferentially accommodate one enantiomer. Therefore, ensuring enantiomeric purity is often essential for maximizing therapeutic efficacy and minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. chemrevlett.com For a series of analogues of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and optimization. chemrevlett.comnih.gov

These models are built using a training set of molecules with known activities. nih.gov Various molecular descriptors, which quantify physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build a mathematical model that relates these descriptors to the observed activity. nih.govnih.gov

For pyridine-based derivatives, QSAR studies have successfully been used to design more potent inhibitors. chemrevlett.com For example, a QSAR model for pyridine derivatives against cervical cancer was used to design a new structure with a significantly lower predicted IC₅₀ value. chemrevlett.com Such models can provide valuable insights into the key structural features required for high potency and can help prioritize the synthesis of the most promising new analogues.

Pharmacophore Modeling and Ligand-Based Design Approaches

The exploration of the chemical space around the this compound scaffold has been significantly advanced through the application of pharmacophore modeling and ligand-based design strategies. These computational techniques have proven invaluable in elucidating the key structural features required for biological activity and in guiding the rational design of novel, more potent, and selective analogues. In the absence of a definitive crystal structure of a target protein in complex with this compound, ligand-based methods, which rely on the information derived from a set of active molecules, are particularly pertinent.

Pharmacophore models for analogues of this compound typically distill the essential steric and electronic features that are critical for molecular recognition by a biological target. These models serve as three-dimensional (3D) queries to screen virtual libraries for new compounds with the desired activity or to guide the modification of existing leads to enhance their biological profiles.

A hypothetical pharmacophore model for kinase inhibitors based on the this compound scaffold can be inferred from studies on related 2-aminopyridine derivatives. The fundamental components of such a model are likely to include:

A Hydrogen Bond Donor (HBD): The 2-amino group is a crucial feature, often forming a key hydrogen bond interaction with the hinge region of a kinase ATP-binding site. This interaction is a common characteristic of many 2-aminopyridine-based kinase inhibitors.

A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring typically acts as a hydrogen bond acceptor, further anchoring the ligand within the active site.

An Aromatic/Hydrophobic Region: The 4-fluorophenyl group at the C4 position of the pyridine ring provides a significant hydrophobic interaction and can engage in π-stacking with aromatic residues in the target protein. The fluorine substituent can modulate electronic properties and may form specific interactions.

Ligand-based design approaches have leveraged these pharmacophoric insights to explore the structure-activity relationships (SAR) of this class of compounds systematically. By aligning a series of active analogues, it is possible to construct a 3D quantitative structure-activity relationship (3D-QSAR) model. Such models can quantitatively predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation.

For instance, in studies of related 5-(hetero)aryl-3-(aryl)-2-aminopyridine inhibitors of Checkpoint Kinase 2 (CHK2), the 2-amino group and the pyridine nitrogen were confirmed to be essential for ATP-competitive binding through X-ray crystallography nih.gov. These findings support the proposed pharmacophoric features for the broader class of 2-aminopyridine inhibitors.

Furthermore, research on 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) has highlighted the importance of substitutions at the 6-position of the pyridine ring for potency and selectivity nih.gov. This underscores the utility of ligand-based approaches in optimizing substituents around the core scaffold to achieve desired biological activities.

The development of pharmacophore models for this class of compounds often involves the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for a collection of known active analogues.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.

Model Generation and Validation: Aligning the active molecules based on these features to generate a pharmacophore hypothesis. This model is then validated using a test set of molecules with known activities to assess its predictive power.

The insights gained from these models are instrumental in guiding the design of new analogues of this compound with improved therapeutic potential.

Interactive Data Table: Hypothetical Pharmacophore Features

| Pharmacophore Feature | Corresponding Structural Moiety | Putative Interaction |

| Hydrogen Bond Donor | 2-Amino Group | Interaction with kinase hinge region |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with kinase active site residues |

| Aromatic/Hydrophobic | 4-Fluorophenyl Group | π-stacking and hydrophobic interactions |

| Hydrophobic | 6-Methyl Group | Interaction with hydrophobic pocket |

Pre Clinical Biological Evaluation of 4 4 Fluorophenyl 6 Methylpyridin 2 Amine and Its Derivatives

In Vitro Enzyme Inhibition Profiling

The therapeutic potential of novel chemical entities is extensively profiled through in vitro enzyme inhibition assays. This section details the inhibitory activity of 4-(4-fluorophenyl)-6-methylpyridin-2-amine and its structural analogs against a panel of key enzymes implicated in various pathological conditions.

Nitric Oxide Synthase (NOS) Isoform Selectivity (nNOS, iNOS, eNOS)

Nitric oxide (NO) is a critical signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov While nNOS and eNOS are constitutively expressed and involved in neurotransmission and blood pressure regulation respectively, iNOS is induced during inflammatory responses and can produce large, sustained amounts of NO. nih.govnih.gov Consequently, selective inhibition of iNOS is a desirable therapeutic strategy to mitigate inflammation without affecting the physiological functions of nNOS and eNOS. nih.gov

Derivatives of 2-amino-4-methylpyridine (B118599) have been investigated as inhibitors of NOS isoforms. For instance, the compound 6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine demonstrated inhibitory activity against all three isoforms, with a preference for nNOS and iNOS over eNOS. researchgate.net In vitro enzyme inhibition assays revealed 50% inhibition concentration (IC₅₀) values of 220 ± 25 nM for iNOS, 490 ± 80 nM for nNOS, and 1,500 ± 300 nM for eNOS. researchgate.net

Further modifications to the 2-aminopyridine (B139424) scaffold have yielded compounds with high potency and selectivity for nNOS. A derivative, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine, was found to be a potent inhibitor of human nNOS with an inhibitory constant (Kᵢ) of 48 nM. nih.gov This compound displayed significant selectivity, with a 135-fold preference for nNOS over iNOS and a 388-fold preference over eNOS. nih.gov

These findings highlight that the 2-amino-4-methylpyridine core structure is a viable scaffold for developing selective NOS inhibitors. The selectivity profile can be significantly modulated by substitutions at the 6-position of the pyridine (B92270) ring.

| Compound | Target Isoform | Inhibition Value (nM) | Value Type | Selectivity |

|---|---|---|---|---|

| 6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine | iNOS | 220 ± 25 | IC₅₀ | - |

| 6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine | nNOS | 490 ± 80 | IC₅₀ | - |

| 6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine | eNOS | 1500 ± 300 | IC₅₀ | - |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | 48 | Kᵢ | 135-fold vs iNOS; 388-fold vs eNOS |

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. researchgate.netnih.gov Specifically, the p38α isoform is a key regulator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive target for treating autoimmune and inflammatory diseases. nih.govnih.govresearchgate.net

Compounds incorporating a 4-fluorophenyl group attached to a pyridinyl or pyrimidine (B1678525) ring system have demonstrated significant p38 MAPK inhibitory activity. For example, pyridinyl imidazole (B134444) derivatives such as SB 203580 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole) are known inhibitors of this kinase. nih.gov

A more complex derivative, AS1940477 (6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one), emerged from the structural modification of a potent TNF-α production inhibitor. nih.govnih.gov This compound was identified as a highly potent p38 MAP kinase inhibitor with excellent cellular activity. nih.govnih.gov The development of this series highlighted the importance of the 4-fluorophenyl moiety for potent inhibitory action against p38 MAPK. nih.govnih.gov

| Compound Class/Example | Target | Key Structural Features | Reported Activity |

|---|---|---|---|

| Pyridinyl Imidazole Derivatives (e.g., SB 203580) | p38 MAPK | 4-Fluorophenyl, Pyridinyl, Imidazole | Known p38 MAPK inhibition |

| Tetrahydropyrazolopyrimidine Derivatives (e.g., AS1940477) | p38 MAPK | 4-Fluorophenyl, Tetrahydropyrazolopyrimidine | Highly potent inhibition with excellent cellular activity |

Carbonic Anhydrase (CA) Isoenzyme Inhibition (hCA I, hCA II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov In humans, there are several isoforms, with hCA I and hCA II being ubiquitous cytosolic forms. Inhibition of these isoforms is relevant for various therapeutic applications. Primary sulfonamides are the principal class of CA inhibitors.

Research into CA inhibitors has explored various scaffolds, including those containing fluorophenyl and pyridine moieties. For instance, a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory action against hCA I and hCA II. nih.gov The compound 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide was tested, demonstrating the exploration of pyridine sulfonamides with fluorophenyl substitutions in the search for novel CA inhibitors. nih.gov

Another study on pyrazolo[4,3-c]pyridine sulfonamides investigated their effects on hCA I and hCA II. nih.gov Compounds in this class showed inhibitory constants (Kᵢ) ranging from the low nanomolar to the micromolar scale against hCA II, with some derivatives being more potent than the standard inhibitor Acetazolamide. nih.gov For example, one of the most active compounds against hCA II had a Kᵢ value of 5.6 nM. nih.gov These studies indicate that pyridine-based sulfonamide structures, particularly those with substitutions like a fluorophenyl group, are a promising area for the development of potent CA inhibitors.

| Compound/Series | Target Isoform | Inhibition Constant (Kᵢ) | Key Structural Features |

|---|---|---|---|

| 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | hCA I, hCA II | Data not specified in abstract | Pyridine-sulfonamide, 4-Fluorophenyl |

| Pyrazolo[4,3-c]pyridine Sulfonamides (most active derivative) | hCA II | 5.6 nM | Pyridine-sulfonamide scaffold |

| Acetazolamide (Reference) | hCA II | 12.1 nM | Standard CA inhibitor |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters. frontiersin.org Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are used in the treatment of neurodegenerative disorders like Parkinson's disease.

The potential for MAO inhibition has been explored in various heterocyclic structures. A study of pyridazinobenzylpiperidine derivatives found that most compounds exhibited higher inhibition of MAO-B than MAO-A. One of the most potent compounds, substituted with a 3-Cl on the phenyl ring, had an IC₅₀ value of 0.203 μM against MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A.

In another study, a densely substituted tetrahydropyridine (B1245486) derivative, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), was synthesized and evaluated for its potential as a dual inhibitor of MAO-A and B. Research on derivatives of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) showed that substitution at the 6-position of the tetrahydropyridine ring could prevent it from being a substrate for MAO-B and reduce its inhibitory potency, while it remained a competitive inhibitor of MAO-A. These findings suggest that pyridine and related heterocyclic scaffolds containing a fluorophenyl group are of interest in the design of selective MAO inhibitors.

| Compound Class/Example | Target | Inhibition Value (IC₅₀) | Selectivity |

|---|---|---|---|

| Pyridazinobenzylpiperidine derivative (S5) | MAO-B | 0.203 μM | 19.04-fold vs MAO-A |

| Pyridazinobenzylpiperidine derivative (S5) | MAO-A | 3.857 μM | - |

| Ethyl 4-(4-fluorophenylamino)-...-tetrahydropyridine-3-carboxylate (FTEAA) | MAO-A and MAO-B | Evaluated as a potential dual inhibitor | - |

Anti-Mycobacterial Activity and Target Specificity (e.g., ATP Synthase, KasA)

The rise of drug-resistant strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, necessitates the development of novel therapeutic agents. researchgate.net Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for M.tb survival. researchgate.net

In a comprehensive study, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-mycobacterial activity. researchgate.net A key derivative, 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which incorporates the core structure of the title compound, was synthesized and tested. researchgate.net The structure-activity relationship (SAR) studies revealed that the 3-(4-fluoro)phenyl group was a favorable substitution for potent M.tb growth inhibition. researchgate.net Compounds from this series exhibited potent in vitro activity, with modeling studies suggesting they bind between the Atp-a and Atp-c subunits of the ATP synthase enzyme. researchgate.net

Furthermore, other 2,4-disubstituted pyridine derivatives have also shown significant bactericidal activity against M. tuberculosis, including against intracellular and biofilm-forming bacilli. This body of research indicates that the 4-fluorophenyl and 6-methyl-pyridin-2-amine moieties are valuable components for designing novel anti-mycobacterial agents that likely target essential enzymes like ATP synthase.

| Compound Series | Target Organism | Potential Enzyme Target | Key Structural Features for Activity |

|---|---|---|---|

| 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | ATP synthase | 3-(4-fluoro)phenyl group |

| 2,4-disubstituted pyridine derivatives | Mycobacterium tuberculosis | Not specified | Disubstituted pyridine scaffold |

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of L-tryptophan along the kynurenine (B1673888) pathway. nih.gov In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine metabolites, which suppresses the anti-tumor immune response. nih.gov This makes IDO1 a significant target for cancer immunotherapy. nih.gov

While direct inhibitory data for this compound on IDO1 is not available, various pyridine-containing heterocyclic scaffolds have been successfully developed as potent IDO1 inhibitors. For example, researchers have discovered potent IDO1 inhibitors based on imidazopyridine, cyanopyridine, and pyridopyrimidine cores. nih.govnih.gov

One study identified a series of dipyrazolopyran derivatives, with compound 4l showing an IC₅₀ of 151 nM against the IDO1 enzyme and exhibiting potent activity in a cell-based assay with very low cytotoxicity. Another research effort led to the discovery of imidazopyridine 36 , which possessed potent cellular and whole blood activity against IDO1. nih.gov The discovery of cyanopyridine derivatives as novel IDO1 inhibitors has also been reported, with lead compounds showing submicromolar activity. nih.gov The consistent success of various pyridine-based scaffolds suggests that the this compound structure could serve as a valuable template for the design of novel IDO1 inhibitors.

| Compound Scaffold | Example Compound | IDO1 Inhibition (IC₅₀) | Significance |

|---|---|---|---|

| Dipyrazolopyran | 4l | 151 nM | Potent enzyme and cell-based activity, >300-fold selectivity over TDO |

| Imidazopyridine | 36 | Potent cellular and whole blood activity | Improved metabolic stability and good permeability |

| Cyanopyridine | LVS-019 derivatives | Submicromolar activity | Novel scaffold identified through virtual screening |

TGF-β Type I Receptor Kinase (ALK5) Inhibition

Derivatives incorporating the 6-methylpyridin-2-yl scaffold have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is crucial in cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer.

Research has focused on synthesizing complex heterocyclic systems built upon the 6-methylpyridin-2-yl core to target the ATP-binding site of the ALK5 kinase domain. A series of 4(5)-(6-methylpyridin-2-yl)imidazoles and pyrazoles have been synthesized and evaluated for their ALK5 inhibitory activity. Specific quinolinyl imidazole analogs demonstrated potent inhibition of ALK5 phosphorylation, with IC50 values in the nanomolar range. nih.gov For instance, one of the more potent imidazole analogs exhibited an IC50 value of 0.034 µM in an enzymatic assay and showed 66% inhibition at a 0.05 µM concentration in a cell-based luciferase reporter assay. nih.gov

Similarly, a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles were assessed for ALK5 inhibition. One of the most active compounds in this series, a N-phenylethanethioamide derivative, potently inhibited ALK5 phosphorylation with an IC50 value of 0.013 µM. nih.gov In a cell-based assay, this compound achieved 80% inhibition at a concentration of 0.1 µM. nih.gov These findings underscore the importance of the 6-methylpyridin-2-yl moiety as a core component in the design of potent ALK5 inhibitors.

Table 1: ALK5 Inhibition by 6-Methylpyridin-2-yl Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Specific Derivative | Target | Assay Type | IC50 (µM) | % Inhibition | Ref |

|---|---|---|---|---|---|---|

| Imidazole | 4-(Quinolin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole | ALK5 | Enzymatic | 0.034 | - | nih.gov |

| Imidazole | 4-(Quinolin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole | ALK5 | Cell-based | - | 66% @ 0.05 µM | nih.gov |

| Pyrazole (B372694) | 2-[3-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide | ALK5 | Enzymatic | 0.013 | - | nih.gov |

| Pyrazole | 2-[3-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide | ALK5 | Cell-based | - | 80% @ 0.1 µM | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

The pyridine scaffold is a key structural feature in certain selective Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a therapeutic strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs.

While direct studies on this compound were not identified, the relevance of the substituted pyridine core is highlighted by the structure of Etoricoxib, a highly selective COX-2 inhibitor. Etoricoxib, chemically named 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfonylphenyl)pyridine, demonstrates the utility of the 6-methylpyridine moiety in achieving potent and selective COX-2 inhibition. researchgate.net

Furthermore, research into structurally similar heterocyclic systems provides insight into the potential of this class of compounds. A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives, which are pyrimidine bioisosteres of the pyridine target, were synthesized and showed a strong suppressive effect against COX-2. mdpi.com This indicates that the general 2-amino-4-aryl-6-substituted heteroaromatic scaffold is a promising framework for the development of selective COX-2 inhibitors.

Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Antagonism

Based on available research, there is no specific information linking this compound or its direct derivatives to antagonism of the Metabotropic Glutamate Receptor Subtype 5 (mGluR5). The primary scaffolds for known mGluR5 antagonists, such as MPEP (2-methyl-6-(phenylethynyl)-pyridine), feature a different substitution pattern on the pyridine ring and lack the 4-aryl and 2-amino functional groups characteristic of the subject compound.

Cell-Based Assays for Functional Activity and Efficacy

Antimicrobial Spectrum (e.g., Gram-positive, Gram-negative bacteria, fungal strains)

The broad antimicrobial potential of pyridine-containing compounds has been noted in various studies. mdpi.com However, specific antimicrobial testing data for this compound against a spectrum of microbial strains were not found in the reviewed literature.

Related structures combining a pyridine ring and a fluorophenyl group have shown antimicrobial effects. For instance, the azetidin-2-one (B1220530) derivative, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one, was reported to be one of the more potent compounds in a series tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and fungal strains (Aspergillus niger, Penicillium rubrum). nih.gov Another study on synthesized pyridine derivatives found that certain compounds exhibited antibacterial activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 50 μg/ml. nih.gov These findings suggest that the combination of a pyridine core and a substituted phenyl ring can be a viable strategy for developing antimicrobial agents, though specific evaluation of this compound is required.

Antiproliferative Activity against Cancer Cell Lines

The pyridine ring is a common scaffold in molecules designed for anticancer applications, and its derivatives have shown significant antiproliferative activity against a variety of cancer cell lines. mdpi.com The 2-amino-4-aryl-6-substituted pyridine framework, in particular, has been a subject of interest.

Studies on 2-amino-4-aryl-6-indolylnicotinonitriles, which share the 2-amino-4-aryl-pyridine core, demonstrated potent antiproliferative activity. Derivatives from this series exhibited IC50 values in the low micromolar range against several human cancer cell lines, including ovarian (SK-OV-3), breast (MCF-7), and cervix (HeLa) adenocarcinoma. nih.gov For example, one derivative showed an IC50 of 4.1 µM against HeLa cells and 5.8 µM against MCF-7 cells. nih.gov

In another study, a series of 2-amino-4-(aryl)-6-(aryl)-nicotinonitriles was evaluated. A compound with a 4-methoxyphenyl (B3050149) group at the 6-position and a 4-fluorophenylamino group at the 2-position, which is structurally related to the target compound, showed notable cytotoxicity against the HCT-116 colon cancer cell line. Further research on cyanopyridine derivatives also highlighted their cytotoxic potential, with a 4-methoxyphenyl substituted compound showing an IC50 of 7.15 µM against HCT-116 cells and 8.02 µM against the HepG-2 liver cancer cell line. nih.gov

These findings collectively suggest that the 4-aryl-6-methylpyridin-2-amine scaffold is a promising foundation for the development of novel antiproliferative agents.

Table 2: Antiproliferative Activity of Related 2-Aminopyridine Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Series | Cell Line | Cancer Type | IC50 (µM) | Ref |

|---|---|---|---|---|

| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrile | HeLa | Cervix Adenocarcinoma | 4.1 | nih.gov |

| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrile | MCF-7 | Breast Adenocarcinoma | 5.8 | nih.gov |

| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitrile | SK-OV-3 | Ovarian Adenocarcinoma | 8.8 | nih.gov |

| 4,6-Diaryl-2-aminonicotinonitrile | HCT-116 | Colon Carcinoma | 7.15 | nih.gov |

| 4,6-Diaryl-2-aminonicotinonitrile | HepG-2 | Hepatocellular Carcinoma | 8.02 | nih.gov |

Assessment of Anti-Inflammatory Effects in Cellular Models

The anti-inflammatory potential of compounds is often assessed in cellular models by measuring their ability to inhibit key inflammatory pathways, such as the production of nitric oxide (NO) or the activation of transcription factors like NF-κB.

While direct cellular anti-inflammatory data for this compound is not detailed in the available literature, the activity of related compounds provides context. For example, derivatives of 2-amino-4-methylpyridine have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.

In a broader context, various heterocyclic compounds are screened for their ability to modulate inflammatory responses in cellular assays. One study screened a library of pyrazolo[1,5-a]quinazolines for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in THP-1Blue monocytic cells. This assay identified several compounds with anti-inflammatory activity, with the most potent exhibiting IC50 values in the low micromolar range, demonstrating the utility of such cell-based models in identifying novel anti-inflammatory agents. The potential anti-inflammatory effects of this compound derivatives, suggested by their structural relation to COX-2 inhibitors, would require similar evaluation in relevant cellular models.

Modulation of Immune Responses (e.g., Suppression of NO Generation)

The modulation of immune responses, particularly through the inhibition of nitric oxide (NO) production, is a significant area of investigation for 2-aminopyridine derivatives. Nitric oxide is a critical signaling molecule involved in various physiological and pathological processes, produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are involved in neurotransmission and blood pressure regulation respectively, iNOS is induced by inflammatory stimuli in cells like macrophages and plays a key role in immunity and inflammation. nih.gov Overproduction of NO by iNOS during acute and chronic inflammatory diseases can lead to tissue damage. nih.gov

Derivatives of 2-amino-4-methylpyridine have been developed as inhibitors of iNOS. nih.gov For instance, the compound 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) was identified as a potent iNOS inhibitor. nih.govresearchgate.net In a mouse model where inflammation was induced by lipopolysaccharide (LPS), this compound, when radiolabeled ([¹⁸F]9), showed higher accumulation in the lungs of LPS-treated mice compared to control mice, indicating its affinity for iNOS-expressing tissues. nih.govresearchgate.net This increased uptake is significant as iNOS is known to be overexpressed in various tumors and during inflammatory conditions. nih.gov

Studies have shown that inhibiting iNOS activity and the subsequent generation of NO can reduce the progression and severity of inflammatory diseases in experimental models. nih.gov The development of selective iNOS inhibitors is crucial to avoid potential side effects that could arise from the non-selective inhibition of other NOS isoforms, such as eNOS, which could impact blood pressure. nih.gov The antidepressant-like effects of a related pyrimidine derivative, 4-(4′-chlorophenyl)-6-(4″-methylphenyl)-2-hydrazinepyrimidine, were found to be independent of the L-arginine-nitric oxide pathway, as the effects were not altered by the NO precursor L-arginine. researchgate.net

In Vivo Efficacy Studies in Animal Models (excluding human clinical trial data)

Therapeutic Potential in Models of Neurological Disorders

While direct studies on this compound in neurological disorder models are not extensively detailed in the available literature, the broader class of aminopyridine derivatives has been investigated. 4-aminopyridine (B3432731) (4-AP), for example, is known to block voltage-gated potassium channels and is used to improve symptoms in neurological conditions like multiple sclerosis. nih.gov Preclinical in vivo studies have explored the neuroprotective effects of 4-AP in various disease models, including nerve crush injuries and autoimmune neuropathy in rats. nih.gov It has been shown to promote remyelination and enhance nerve conduction. nih.gov

Furthermore, 4-AP is utilized to induce seizure-like activity in animal models to test the efficacy of antiseizure drugs. ane.pl This suggests that derivatives of aminopyridine could have modulatory effects on neuronal excitability. Investigations into a ureidopropanamide derivative, MR-39, in two different mouse models of Autism Spectrum Disorders (ASD)—the BTBR mouse strain and mice prenatally exposed to valproic acid—demonstrated that it could reduce neuroinflammatory markers and improve social behavioral deficits. nih.gov

Evaluation in Animal Models of Infectious Diseases (e.g., Tuberculosis)

The essential role of tryptophan biosynthesis for the in-vivo survival of Mycobacterium tuberculosis (Mtb) has made it a key target for novel anti-tuberculosis drugs. nih.gov Certain 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mtb located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org One study identified that resistance to these pyridine derivatives was linked to mutations in the mmpR5 gene, which regulates an efflux pump, suggesting a specific mechanism of action. frontiersin.org

Another class of compounds, pyridine-2-methylamine derivatives, has been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), which is crucial for transporting mycolic acids essential for the viability of Mtb. nih.gov The development of these inhibitors is a promising strategy to combat drug-resistant tuberculosis. nih.gov Similarly, 6-Fluorophenylbenzohydrazides, which are anthranilate-like compounds, have shown good antimycobacterial activity by likely inhibiting tryptophan biosynthesis. nih.gov

Investigation of Anti-Inflammatory Effects in Rodent Models

The anti-inflammatory potential of aminopyridine-related structures has been evaluated in various rodent models. In a mouse model of lung inflammation induced by LPS, a potent iNOS inhibitor, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine, was used to image the activation of iNOS. nih.gov The study observed significantly higher tracer accumulation in the lungs of the LPS-treated mice, which was blocked by co-administration of a selective iNOS inhibitor, confirming the compound's target engagement in an inflammatory setting. nih.gov

In other rodent models of inflammation, such as those induced by carrageenan, compounds are evaluated for their ability to reduce edema and levels of pro-inflammatory mediators. mdpi.com For example, the compound MR-39, an agonist for the formyl peptide receptor 2 (FPR2), demonstrated anti-inflammatory effects in mouse models of ASD by reducing levels of pro-inflammatory cytokines like TNF-α and IL-1β in the hippocampus. nih.gov Similarly, the antioxidant and anti-inflammatory properties of various natural and synthetic compounds are often tested in rodent models of haloperidol-induced neurotoxicity, which involves neuroinflammation. mdpi.com

Studies in Animal Models of Cancer Progression

Derivatives of aminopyridine and related heterocyclic structures have been assessed for their anti-cancer efficacy in animal models. A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their antitumor activity. mdpi.com One potent analog, compound 5q, was shown to effectively prolong the survival of mice with colon carcinoma and inhibit cancer progression by suppressing angiogenesis and inducing apoptosis and necrosis in the tumor. mdpi.com

In another study, novel derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol were designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma (HCC). nih.govresearchgate.net Compound 6O from this series demonstrated selective FGFR4 inhibitory activity and showed strong anti-proliferative effects against an HCC cell line. nih.gov Its in vivo anti-tumor activity was evaluated in a chick chorioallantoic membrane (CAM) tumor model, where it was found to be effective at blocking HCC tumor growth. nih.govresearchgate.net

Mechanism of Action Studies for 4 4 Fluorophenyl 6 Methylpyridin 2 Amine and Active Analogues

Detailed Analysis of Ligand-Protein Interactions through Molecular Modeling and Docking

Molecular modeling and docking studies have been instrumental in elucidating the binding mode of 4-(4-Fluorophenyl)-6-methylpyridin-2-amine and its analogues within the active sites of their target proteins. Computational analyses suggest that the pyridine (B92270) ring of the compound often engages in π-alkyl interactions with hydrophobic residues of the target protein.

For instance, in studies of similar multifunctional pyridines targeting the σ1 receptor, the pyridine ring has been observed to establish interactions with residues such as Leu105 and Met93. csic.es The amino group at the 2-position of the pyridine ring is crucial for forming hydrogen bonds, a key component of ligand-protein binding. This group can act as a hydrogen bond donor, interacting with acidic residues like glutamic acid (Glu) in the binding pocket. csic.es

Table 1: Predicted Ligand-Protein Interactions for Pyridine Analogues

| Interacting Ligand Group | Protein Residue Type | Type of Interaction | Reference |

|---|---|---|---|

| Pyridine Ring | Leucine, Methionine | π-alkyl, Hydrophobic | csic.es |

| Amino Group | Glutamic Acid | Hydrogen Bond | csic.es |

| Fluorophenyl Group | Various | Hydrophobic | frontiersin.org |

| Methyl Group | Various | Hydrophobic | frontiersin.org |

Determination of Enzyme Inhibition Kinetics

Studies on analogues of this compound have provided insights into its potential enzyme inhibition kinetics. For example, related 2-amino-4-methylpyridine (B118599) derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov The nature of this inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.

Kinetic analyses, often visualized using Lineweaver-Burk plots, help determine the mechanism of inhibition. For example, studies on peptides inhibiting enzymes like elastase and hyaluronidase (B3051955) have shown mixed-type inhibition patterns, while non-competitive inhibition was observed for collagenase and tyrosinase. researchgate.net In the case of competitive inhibition, the inhibitor binds to the same active site as the substrate, effectively competing with it. A competitive inhibitor for nitric oxide synthase (NOS) would compete with the natural substrate, L-arginine. nih.gov

While specific kinetic data for this compound is not extensively detailed in the available literature, the behavior of its structural analogues suggests it likely acts as a competitive or mixed-type inhibitor for its target enzymes.

Table 2: Common Types of Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, preventing substrate binding. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |